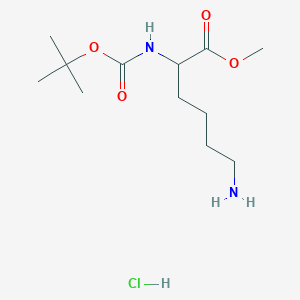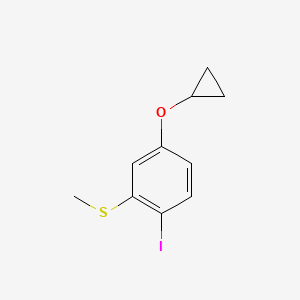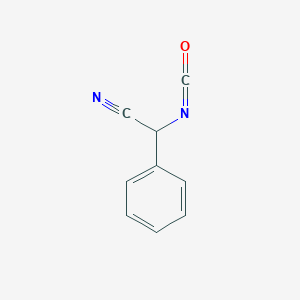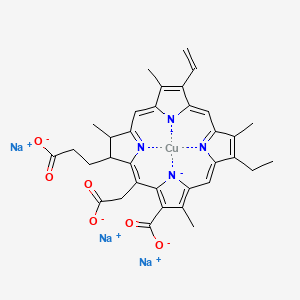
2-Bromo-3-isobutylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-3-isobutylpyridine is an organic compound belonging to the class of bromopyridines It is characterized by a bromine atom attached to the second carbon of the pyridine ring and an isobutyl group attached to the third carbon
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-isobutylpyridine can be achieved through several methods. One common approach involves the bromination of 3-isobutylpyridine using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction typically occurs under mild conditions, with the bromine being added to the second position of the pyridine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production.
化学反応の分析
Types of Reactions
2-Bromo-3-isobutylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Oxidation and Reduction: The compound can undergo oxidation to form pyridine N-oxides or reduction to remove the bromine atom.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Suzuki-Miyaura Coupling: Palladium catalysts and bases like potassium carbonate in solvents such as tetrahydrofuran (THF) are typical.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are employed.
Major Products
Substitution Products: Depending on the nucleophile, products such as 3-isobutylpyridine derivatives with various functional groups.
Coupling Products: Biaryl compounds with diverse substituents.
Oxidation Products: Pyridine N-oxides.
Reduction Products: Dehalogenated pyridine derivatives.
科学的研究の応用
2-Bromo-3-isobutylpyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological pathways and as a building block for bioactive molecules.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials.
作用機序
The mechanism of action of 2-Bromo-3-isobutylpyridine depends on its specific application. In chemical reactions, the bromine atom acts as a leaving group, facilitating nucleophilic substitution or coupling reactions. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through its pyridine ring and isobutyl group, influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
2-Bromo-3-methylpyridine: Similar structure but with a methyl group instead of an isobutyl group.
2-Bromo-3-ethylpyridine: Similar structure but with an ethyl group instead of an isobutyl group.
2-Bromo-3-isopropylpyridine: Similar structure but with an isopropyl group instead of an isobutyl group.
Uniqueness
2-Bromo-3-isobutylpyridine is unique due to the presence of the isobutyl group, which can influence its reactivity and interactions compared to other bromopyridines. The bulkiness and branching of the isobutyl group can affect the compound’s steric and electronic properties, leading to distinct chemical behavior and applications.
特性
分子式 |
C9H12BrN |
|---|---|
分子量 |
214.10 g/mol |
IUPAC名 |
2-bromo-3-(2-methylpropyl)pyridine |
InChI |
InChI=1S/C9H12BrN/c1-7(2)6-8-4-3-5-11-9(8)10/h3-5,7H,6H2,1-2H3 |
InChIキー |
ZETOJPXLPRWJLA-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC1=C(N=CC=C1)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,6-Dibromopyrazolo[1,5-a]pyridine-3-carbaldehyde](/img/structure/B13657730.png)










![4-Chloroimidazo[1,2-a]quinoxaline-2-carboxylic acid](/img/structure/B13657794.png)


